2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-18(24-25-22)17-8-10-19(27-2)20(12-17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDTOYJQAHFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridazine core, a thioether linkage, and an acetamide functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is , with a molecular weight of 414.49 g/mol. Its structural features include:
- Pyridazine Core : Provides a framework for biological activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Thioether Linkage : Increases stability and reactivity.
- Acetamide Functional Group : Potentially involved in enzyme inhibition.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, derivatives of pyridazine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : A study on related pyridazine derivatives reported IC50 values ranging from 10 to 30 µM against breast cancer cell lines, suggesting that modifications to the substituents can significantly enhance potency .
Antimicrobial Activity
The thioether linkage in this compound is associated with increased antimicrobial properties. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition, apoptosis induction | |
| Antimicrobial | Membrane disruption, metabolic pathway inhibition | |
| Anti-inflammatory | COX enzyme inhibition |
Structure-Activity Relationships (SAR)
The biological activity of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide can be attributed to its structural components:
- Pyridazine Ring : Critical for interaction with biological targets.
- Dimethoxy Substitution : Increases lipophilicity and enhances binding affinity.
- Thioether Linkage : Contributes to metabolic stability.
Research shows that modifications in these areas can lead to significant changes in biological activity; for example, replacing the dimethoxy group with other electron-donating groups has been linked to reduced anticancer efficacy .
The compound's mechanism of action is primarily through the inhibition of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory cytokine production . Additionally, interactions with DNA or RNA polymerases have been suggested as potential pathways for its anticancer effects.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
-
Thioether Formation : The thioether bridge is formed via nucleophilic substitution (SN2) between a pyridazine halide and a thiolate anion under basic conditions (e.g., K₂CO₃ in DMF) .
-
Acetamide Introduction : The N-(4-methylbenzyl)acetamide group is attached through coupling reactions, often using chloroacetamide derivatives in polar aprotic solvents.
Reactivity and Functional Group Transformations
The compound undergoes several functional group transformations:
Table 2: Functional Group Reactivity
-
Hydrolysis : The acetamide group is hydrolyzed to a carboxylic acid under strong acidic or basic conditions, enabling prodrug strategies.
-
Oxidation : The thioether moiety is selectively oxidized to sulfoxide (using H₂O₂) or sulfone (using mCPBA), altering electronic properties and bioavailability .
Catalytic and Cross-Coupling Reactions
The pyridazine ring participates in cross-coupling reactions to diversify the scaffold:
Table 3: Catalytic Modifications
-
Suzuki-Miyaura Coupling : Enables installation of diverse aryl/heteroaryl groups at the pyridazine C6 position, enhancing structural diversity.
-
Mechanistic Insight : The electron-deficient pyridazine ring facilitates oxidative addition with palladium catalysts, followed by transmetallation and reductive elimination .
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Photodegradation : UV light induces cleavage of the thioether bond, forming pyridazine sulfonic acid derivatives.
-
Thermal Decomposition : Above 200°C, decarboxylation and ring-opening reactions occur, generating volatile byproducts (e.g., CO₂, methylbenzylamine).
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thioacetamide Derivatives
Key Observations :
- Core Heterocycle: Pyridazine (target compound) vs. pyrimidine (Epirimil) vs. quinazolinone (Compound 12). Pyridazines often exhibit improved metabolic stability compared to pyrimidines due to reduced susceptibility to oxidation .
- Substituent Impact: The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets, while the 4-methylbenzyl group balances lipophilicity for membrane penetration.
Pharmacokinetic and ADMET Profiles
Preparation Methods
Pyridazine Ring Formation
The pyridazine core is synthesized through cyclocondensation of a 1,4-diketone precursor with hydrazine. For this compound, the diketone 1-(3,4-dimethoxyphenyl)butane-1,4-dione is prepared by Friedel-Crafts acylation of 3,4-dimethoxybenzene with succinic anhydride. Reaction with hydrazine hydrate in ethanol under reflux yields 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one as a white solid (m.p. 212–214 °C).
Chlorination at Position 3
The hydroxyl group at position 3 of the pyridazinone is replaced with chlorine using phosphorus oxychloride (POCl₃). A mixture of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (1.0 equiv) and POCl₃ (5.0 equiv) is heated at 100 °C for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water to precipitate 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (yield: 85%, m.p. 134–135 °C).
Synthesis of 2-Mercapto-N-(4-Methylbenzyl)acetamide
Preparation of N-(4-Methylbenzyl)chloroacetamide
4-Methylbenzylamine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0 °C. Triethylamine (1.5 equiv) is added to neutralize HCl, yielding N-(4-methylbenzyl)chloroacetamide as a crystalline solid (yield: 92%, m.p. 98–100 °C).
Thiolation of Chloroacetamide
The chloride substituent is replaced with a thiol group via reaction with thiourea. N-(4-methylbenzyl)chloroacetamide (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol for 6 hours. Hydrolysis with NaOH (10% w/v) liberates the thiol, producing 2-mercapto-N-(4-methylbenzyl)acetamide (yield: 78%, m.p. 233–235 °C).
Coupling of Pyridazine and Acetamide Intermediates
Nucleophilic Substitution Reaction
3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine (1.0 equiv) and 2-mercapto-N-(4-methylbenzyl)acetamide (1.2 equiv) are stirred in acetonitrile with triethylamine (2.0 equiv) at 80 °C for 3 hours. The reaction proceeds via thiolate anion attack on the chloropyridazine, forming the thioether bond. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide (yield: 72%, m.p. 179–181 °C).
Optimization Strategies and Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity of the thiolate, while bases such as triethylamine or K₂CO₃ improve reaction rates. Trials indicate acetonitrile with triethylamine achieves optimal yields (72%).
Temperature and Time
Elevated temperatures (80–100 °C) reduce reaction times from 12 hours to 3 hours without significant side product formation.
Purification Techniques
Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, while recrystallization from ethanol improves purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.81 (d, J = 2.7 Hz, 1H, pyridazine-H), 8.56 (dd, J = 9.0, 2.7 Hz, 1H, pyridazine-H), 7.89 (d, J = 8.9 Hz, 1H, aryl-H), 4.42 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 410.1432 [M+H]⁺ (calculated for C₂₂H₂₄N₃O₃S: 410.1435).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
An alternative approach introduces the 3,4-dimethoxyphenyl group post-pyridazine formation. 3-Chloro-6-bromopyridazine undergoes Suzuki coupling with 3,4-dimethoxyphenylboronic acid, followed by thioether formation. This method offers modularity but requires palladium catalysts (e.g., Pd(PPh₃)₄) and higher costs.
One-Pot Thioetherification
Combining 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine and 2-mercapto-N-(4-methylbenzyl)acetamide in DMF with Cs₂CO₃ at 120 °C for 1 hour achieves comparable yields (70%) but risks thiol oxidation.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing POCl₃ with SOCl₂ reduces chlorination costs without compromising yield (83% vs. 85%).
Green Chemistry Approaches
Mechanochemical synthesis using ball milling minimizes solvent waste. Trials show 68% yield under solvent-free conditions.
Challenges and Mitigation
Thiol Oxidation
Conducting reactions under nitrogen or using antioxidants (e.g., ascorbic acid) prevents disulfide formation.
Regioselectivity in Pyridazine Functionalization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
